- Dual kinase-bromodomain inhibitors, World Intellectual Property Organization, , ,
Cas no 955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-)

955979-02-9 structure
Productnaam:Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde (ACI)
- 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
- 2-Chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde
- DTXSID001143316
- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde
- BCP14844
- CS-M2503
- 955979-02-9
- AKOS037649669
- DA-26400
- 2-Chloro-7-methyl-4-morpholinothieno-[3,2-d]pyrimidine-6-carbaldehyde
- PNFPJVXECCRKQD-UHFFFAOYSA-N
- Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
- 2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
- CS-13126
- SCHEMBL190265
- Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-
-
- Inchi: 1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3
- InChI-sleutel: PNFPJVXECCRKQD-UHFFFAOYSA-N
- LACHT: O=CC1=C(C)C2N=C(N=C(C=2S1)N1CCOCC1)Cl
Berekende eigenschappen
- Exacte massa: 297.0338755g/mol
- Monoisotopische massa: 297.0338755g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 343
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 83.6Ų
- XLogP3: 2.5
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM338030-1g |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 1g |
$1400 | 2024-07-18 | |
TRC | T430623-10mg |
Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |
955979-02-9 | 10mg |
$ 160.00 | 2022-06-02 | ||
TRC | T430623-1mg |
Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |
955979-02-9 | 1mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM338030-100mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 100mg |
$683 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-100mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 98% | 100mg |
¥3549.00 | 2024-04-24 | |
Chemenu | CM338030-250mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 250mg |
$700 | 2024-07-18 | |
Chemenu | CM338030-250mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 250mg |
$986 | 2021-08-18 | |
Chemenu | CM338030-100mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 95%+ | 100mg |
$420 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-250mg |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 98% | 250mg |
¥6825.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-1g |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |
955979-02-9 | 98% | 1g |
¥11830.00 | 2024-04-24 |
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -10 °C
1.2 Reagents: Butyllithium ; 2.5 h, -10 °C
1.3 2.5 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
1.2 Reagents: Butyllithium ; 2.5 h, -10 °C
1.3 2.5 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
Referentie
- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; < -10 °C; 2 h, < -10 °C
1.2 < -10 °C; 1 - 2 h, < -10 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C
1.2 < -10 °C; 1 - 2 h, < -10 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C
Referentie
- Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980), United States, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 2 h, 190 °C
1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt
Referentie
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 24 h, reflux; cooled
1.2 Reagents: Water ; < 20 °C
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ; < 20 °C
1.3 Solvents: Methanol ; 1 h, rt
1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt
Referentie
- Preparation of thienopyrimidine derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; 2 h, < -8 °C
1.2 1 h, < -8 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C
1.2 1 h, < -8 °C
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C
Referentie
- A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR InhibitorOrganic Process Research & Development, 2015, 19(3), 416-426,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Water ; -78 °C; 2 h, -78 °C → -40 °C
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referentie
- Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of CancerJournal of Medicinal Chemistry, 2011, 54(21), 7579-7587,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -70 °C
1.2 Reagents: Butyllithium ; -70 °C
1.3 2.5 h, -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
1.2 Reagents: Butyllithium ; -70 °C
1.3 2.5 h, -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C
Referentie
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancerEuropean Journal of Medicinal Chemistry, 2021, 217,,
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Raw materials
- Urea
- 7-Methylthieno3,2-Dpyrimidine-2,4(1H,3H)-dione
- 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine
- Ethyl 3-amino-4-methylthiophene-2-carboxylate
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Preparation Products
Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Gerelateerde literatuur
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
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